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Copper--iodosilver (1/1)

Cat. No.: B12520839
CAS No.: 678174-54-4
M. Wt: 298.32 g/mol
InChI Key: VIZOGDWXRADNGO-UHFFFAOYSA-M
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Description

Evolution of Solid-State Ionics Research in Mixed Copper-Silver Halides

The field of solid-state ionics, which investigates the phenomena of ions in solids, has its origins in the early 20th century. pageplace.de Pioneering work by researchers like Tubandt and Lorenz on silver and copper halides unveiled the phenomenon of superionic conductivity, particularly in the high-temperature alpha phase of silver iodide (α-AgI). pageplace.denih.gov Their experiments demonstrated that in the highly conducting phases of cuprous and silver halides, the charge is carried by the cations. nih.gov This discovery triggered foundational studies into silver and copper ion conductors, which eventually integrated concepts from solid-state physics and electrochemistry to establish solid-state ionics as a distinct academic field. pageplace.deworldscientific.com

Early research primarily focused on binary compounds like silver iodide (AgI) and copper iodide (CuI), which exhibit high ionic conductivity at elevated temperatures. tandfonline.comnih.gov The quest for materials with high ionic conductivity at ambient temperatures led researchers to explore more complex systems. nih.gov This exploration naturally progressed towards mixed and ternary halide systems. In Japan, for instance, extensive research into ternary systems of copper(I) halides and alkali halides in the 1970s led to the discovery of highly conductive materials like Rb₄Cu₁₆I₇Cl₁₃. tandfonline.com The study of mixed copper-silver halide systems, such as Copper--iodosilver (1/1), represents a continuation of this trajectory, aiming to tune and enhance properties like ionic conductivity and stability by combining different cations within a single crystal lattice. acs.org

Academic Significance of Cationic Superionic Conductors

Cationic superionic conductors are materials that exhibit exceptionally high ionic conductivity, comparable to that of molten salts, while still in the solid state. worldscientific.comresearchgate.net The academic significance of these materials is immense, as they challenge the conventional understanding of ionic transport in crystalline solids and are foundational to the field of solid-state ionics. worldscientific.com

Silver iodide (AgI) is the archetypal superionic conductor. researchgate.net Below 147°C, AgI exists in its β-phase (wurtzite structure) with low ionic conductivity. nih.gov At the β-to-α phase transition, its conductivity dramatically increases by more than three orders of magnitude. nih.gov In the α-AgI phase, the iodide ions form a stable body-centered cubic lattice, while the silver ions become highly disordered and mobile, moving through a "liquid-like" sublattice. researchgate.netmdpi.com This structural disorder, where mobile cations can diffuse through a large number of available sites, is a key feature of superionic conduction. mdpi.comnih.gov

The study of superionic conductors like AgI and its copper-based counterparts (e.g., α-CuI) has been crucial for understanding the mechanisms of fast ion transport. nih.govnih.gov Research in this area explores the relationship between crystal structure, chemical bonding, and ionic mobility. worldscientific.comnih.gov The insights gained are critical for designing new solid electrolytes, which are essential components for a variety of technologies, including all-solid-state batteries, sensors, and other electrochemical devices. worldscientific.comnrel.gov The high mobility of cations in these structures makes them promising functional materials for these applications. worldscientific.com

Contemporary Challenges and Opportunities in Ternary Metal Halide Research

Ternary metal halides have emerged as a popular and promising class of materials, particularly as alternatives to lead-based perovskites for various applications. rsc.orgresearchgate.net However, their development faces several challenges while also presenting significant opportunities.

Challenges:

Stability: A major obstacle for metal halide-based materials, especially in applications like photocatalysis, is their stability in environments containing water or oxygen. researcher.lifenih.gov While some copper-based ternary halides show good stability under ambient conditions, maintaining this stability over long operational periods remains a key research focus. researchgate.net For instance, while CuI can be used to passivate and protect AgI layers from photodecomposition, CuI itself can face stability issues depending on the fabrication method. researchgate.netacs.org

Lead Replacement: Much of the recent interest in ternary metal halides is driven by the need to replace the toxic lead in highly efficient lead halide perovskites. rsc.orgresearchgate.net The challenge lies in finding environmentally friendly substitutes that retain or surpass the excellent optoelectronic properties of their lead-based counterparts. rsc.orgbohrium.com

Achieving High Ionic Conductivity: For applications in all-solid-state batteries, achieving high ionic conductivity at room temperature is crucial. While superionic phases often exist at high temperatures, designing ternary metal halides that are superionic at ambient temperatures is a significant materials design challenge. nrel.govresearchgate.net Chemical substitution is a key strategy being explored to create mobile ion vacancies and enhance conductivity. nrel.gov

Opportunities:

Optoelectronics: Copper-based ternary metal halides are particularly interesting as "perovskite-inspired" materials for optoelectronic applications. rsc.org Their unique properties, including structural diversity and excellent luminescence, make them suitable for light-emitting diodes (LEDs), photodetectors, and X-ray scintillators. rsc.orgbohrium.com

Solid-State Batteries: Ternary metal halides are a promising family of solid electrolytes for all-solid-state batteries. nrel.gov Compared to sulfide-based electrolytes, they can offer better electrochemical stability against high-voltage cathodes and lithium metal anodes, along with improved air and moisture tolerance. nrel.gov The ability to tune ionic conductivity through substitutions at the cation and halide sites provides a clear path for developing next-generation solid electrolytes. nrel.govresearchgate.net

Thermoelectrics: Mixed silver-copper (B78288) iodide systems have shown potential in thermoelectric applications. By adjusting the Ag/Cu ratio, materials can be tuned to be either p-type or n-type with high figures of merit (ZT), opening doors for their use in waste heat recovery and solid-state cooling. researchgate.net

Data Tables

Table 1: Phase Transition Properties of Copper Iodide (CuI) and Silver Iodide (AgI)

This table summarizes the different crystalline phases and their transition temperatures for the binary constituents of Copper--iodosilver systems.

CompoundPhaseCrystal StructureTransition TemperatureReference(s)
Copper Iodide (CuI) γ-CuIZincblende< 390-407°C researchgate.netwikipedia.org
β-CuIWurtzite390°C to 440°C wikipedia.org
α-CuIRock Salt> 440°C wikipedia.org
Silver Iodide (AgI) β-AgIWurtzite< 147°C nih.govmdpi.com
α-AgIBody-Centered Cubic> 147°C nih.govmdpi.com

Note: Reported transition temperatures can vary slightly between studies due to experimental conditions. researchgate.net

Table 2: Ionic Conductivity of Selected Halide Conductors

This table provides a comparison of ionic conductivity values for key superionic conductors.

CompoundPhaseConductivity (S/cm)Temperature (°C)Reference(s)
Silver Iodide (AgI) α~1.3150 nih.gov
Rb₄Cu₁₆I₇Cl₁₃ 0.3425 tandfonline.com
Cu₂ZrCl₆ 0.0125 (Room Temp.) researchgate.netresearchgate.net
Ag₂ZrCl₆ 0.00425 (Room Temp.) researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgCuI B12520839 Copper--iodosilver (1/1) CAS No. 678174-54-4

Properties

CAS No.

678174-54-4

Molecular Formula

AgCuI

Molecular Weight

298.32 g/mol

IUPAC Name

copper;iodosilver

InChI

InChI=1S/Ag.Cu.HI/h;;1H/q+1;;/p-1

InChI Key

VIZOGDWXRADNGO-UHFFFAOYSA-M

Canonical SMILES

[Cu].[Ag]I

Origin of Product

United States

Advanced Synthesis Methodologies for Copper Silver Iodide

Controlled Nanostructure and Microstructure Synthesis Approaches

The ability to engineer the architecture of Copper--iodosilver (1/1) at the nanometer and micrometer scale is crucial for optimizing its performance in various applications. This section explores several key techniques for achieving such control.

The sol-gel process is a versatile solution-based technique for synthesizing solid materials from chemical precursors. While direct sol-gel synthesis of Copper--iodosilver (1/1) is not extensively documented, the methodology has been successfully applied to its constituent metal oxides, such as copper oxide (CuO). This suggests a potential pathway for the synthesis of the ternary compound.

In a typical sol-gel synthesis of CuO nanoparticles, a copper salt precursor, such as copper nitrate (B79036), is dissolved in a solvent, and a gelling agent is added. The process involves the evolution of a network of particles through hydrolysis and condensation reactions, followed by a drying and calcination step to form the final oxide material. The calcination temperature and time are critical parameters that influence the final particle size. For instance, in one study, pure copper oxide was obtained at a calcination temperature of 160°C for 3 hours, with higher temperatures leading to larger particle sizes kashanu.ac.ir.

The sol-gel technique can be adapted for thin film fabrication, offering a low-cost and scalable method for producing transparent and conductive films. The preparation of a stable sol containing copper and silver precursors would be the initial step, followed by deposition onto a substrate via spin-coating or dip-coating, and subsequent heat treatment to induce crystallization of the Copper--iodosilver (1/1) phase.

Table 1: Parameters Influencing CuO Nanoparticle Size in Sol-Gel Synthesis

Parameter Effect on Particle Size Reference
Reactant Concentration Higher concentration can lead to smaller particles, but may also introduce impurity phases. kashanu.ac.ir
Calcination Temperature Higher temperatures generally result in larger particle sizes due to Ostwald ripening. kashanu.ac.ir

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These techniques are renowned for their ability to produce highly crystalline materials with well-defined morphologies.

For instance, the hydrothermal synthesis of copper(I) iodide–benzimidazole coordination polymers has demonstrated that the choice of solvent can direct the formation of different structures rsc.org. This principle of solvent-controlled synthesis could be applied to Copper--iodosilver (1/1) to control its crystal structure and morphology by carefully selecting the solvent system and reaction conditions such as temperature and time.

Similarly, solvothermal methods have been employed to synthesize Cu-Ag nanoparticles. In a one-pot solvothermal treatment, a mixture of silver nitrate (AgNO₃) and copper(II) acetate (B1210297) (Cu(OAc)₂) in ethylene (B1197577) glycol can yield Cu-Ag nanoparticles researchgate.net. The reaction temperature and the presence of capping agents are crucial in controlling the size and composition of the resulting nanoparticles. The reduction of silver salts in the presence of alcohols like ethanol (B145695) at temperatures above 120°C is a key step in this process researchgate.net.

Table 2: Conditions for Solvothermal Synthesis of Bimetallic Nanoparticles

Precursors Solvent Temperature Outcome Reference
AgNO₃, Cu(OAc)₂·H₂O Ethylene glycol Not specified Cu-Ag nanoparticles researchgate.net

Electrodeposition is a powerful technique for fabricating thin films and coatings with controlled thickness and composition. It involves the reduction of metal ions from an electrolyte solution onto a conductive substrate. The electrodeposition of Cu-Ag alloy films has been demonstrated from various electrolyte baths, including acidic sulfate (B86663) solutions.

Key parameters influencing the deposition process include the electrolyte composition, pH, temperature, and the applied potential or current density. For the electrodeposition of Cu-Ag films, the relative concentrations of copper and silver ions in the bath will determine the stoichiometry of the resulting alloy mdpi.com. The use of additives and complexing agents can also influence the film morphology and crystal structure mdpi.com. For instance, compact Cu-Ag films can be obtained from a deposition bath containing specific concentrations of Ag(I) mdpi.com.

This technique could be extended to the deposition of Copper--iodosilver (1/1) thin films by using an electrolyte containing soluble copper, silver, and iodide species. The electrochemical co-deposition would need to be carefully controlled to achieve the desired 1:1:2 stoichiometry.

Table 3: Parameters for Electrodeposition of Cu-Ag Films

Substrate Electrolyte Bath Deposition Potential Resulting Film Characteristics Reference
n-Si(001) 0.3 M CuSO₄ + 0.01 mM AgNO₃ + 0.5 M H₂SO₄ Not specified Compact Cu-Ag film mdpi.com

Template-assisted synthesis is a versatile approach for creating nanomaterials with well-defined shapes and sizes by using a pre-existing template with desired structural features. This method allows for the fabrication of complex and hierarchical architectures, such as nanowires, nanotubes, and nanorods.

Anodic aluminum oxide (AAO) membranes are commonly used as templates due to their ordered and uniform porous structure. The electrodeposition of metals and alloys into the pores of these templates is a well-established technique. For example, silver and copper nanowires have been grown by electrodeposition in AAO templates researchgate.netarxiv.org. The diameter and length of the resulting nanowires are dictated by the dimensions of the template pores.

This method could be adapted to synthesize Copper--iodosilver (1/1) nanowires by co-electrodepositing copper and silver into the AAO template, followed by a subsequent iodization step, or by directly electrodepositing the ternary compound from a suitable electrolyte. The process parameters, such as current density and deposition time, would need to be optimized to ensure uniform filling of the template pores arxiv.org.

Table 4: Template-Assisted Electrodeposition of Nanowires

Template Deposited Material Key Process Reference
Anodic Aluminum Oxide (AAO) Silver Electrodeposition in constant current mode researchgate.net

Green Chemistry and Sustainable Synthesis Protocols

Green chemistry principles are increasingly being integrated into materials synthesis to develop environmentally benign and sustainable processes. This often involves the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

The green synthesis of nanoparticles often utilizes plant extracts as reducing and capping agents, eliminating the need for harsh chemicals. For example, extracts from various plants have been used to synthesize silver and copper nanoparticles nih.gov. The phytochemicals present in the plant extracts, such as polyphenols and flavonoids, are responsible for the reduction of metal ions and the stabilization of the resulting nanoparticles.

While the green synthesis of the ternary Copper--iodosilver (1/1) compound is not yet well-established, the principles can be applied. A potential route could involve the use of a plant extract to co-reduce silver and copper ions in a solution, followed by the introduction of an iodide source. The synthesis of copper iodide nanoparticles has been demonstrated using red cabbage extract, where anthocyanin acts as the reducing and capping agent researchgate.net. This approach highlights the feasibility of using natural products for the synthesis of metal iodides.

Table 5: Examples of Green Synthesis of Nanoparticles

Metal Nanoparticle Plant Extract Role of Extract Reference
Silver (Ag) Azadirachta indica (Neem) Reducing agent nih.gov
Copper (Cu) Fortunella margarita (Kumquat) Reducing and stabilizing agent nih.gov

High-Temperature Solid-State Reaction Optimization

High-temperature solid-state reactions are a conventional and powerful method for synthesizing inorganic materials. This technique typically involves the intimate mixing of solid precursors, followed by heating at elevated temperatures to promote diffusion and reaction between the components.

The synthesis of solid solutions of silver-copper (B78288) iodide has been reported, indicating that solid-state reactions are a viable route for producing this material nih.gov. The optimization of this process would involve a systematic study of reaction parameters such as the stoichiometry of the reactants, reaction temperature, heating rate, and reaction duration. The choice of precursors, for example, using binary iodides (AgI and CuI) or reacting the elemental metals with iodine at high temperatures, would also be a critical factor.

Another approach is vapor-phase iodization, where thin films of silver and copper are exposed to iodine vapor at a controlled temperature. This method has been used to create heterojunctions of AgI and CuI, demonstrating that solid-gas reactions can be employed to form the desired iodide phases datapdf.com. The temperature and duration of the iodization process are key parameters to control the reaction and the properties of the resulting films.

The optimization of these high-temperature methods is crucial for achieving phase-pure Copper--iodosilver (1/1) with the desired crystal structure and for scaling up the production for industrial applications.

Novel Precursor Chemistry for Copper Silver Iodide Formation

The choice of chemical precursors is a fundamental aspect of synthesizing copper silver iodide with desired properties. Novel precursor chemistry explores the use of single-source and multi-source precursors, including metal salts, organometallic compounds, and coordination complexes, to facilitate the formation of the ternary compound under controlled conditions. Research in this area is driven by the need for low-temperature, solution-based methods that offer scalability and cost-effectiveness.

A common approach to forming mixed metal-iodide materials involves the co-precipitation of the constituent metal ions in the presence of an iodide source. In the context of copper silver iodide, this would typically involve the reaction of soluble copper and silver salts with a soluble iodide salt. For instance, a method for preparing a nano silver iodide iodate (B108269) copper composite powder catalyst involves the use of silver nitrate and copper nitrate as metal precursors, which are introduced into a potassium iodate solution.

The synthesis of the individual components, copper(I) iodide (CuI) and silver iodide (AgI), provides insight into potential precursor strategies for the ternary compound. For CuI, a common laboratory-scale synthesis involves the reaction of a soluble copper(II) salt, such as copper(II) sulfate, with potassium iodide. In this reaction, the copper(II) ion is first reduced to copper(I) by the iodide ion, which is itself oxidized to iodine, followed by the precipitation of CuI.

For the fabrication of silver-coated copper nanowires, a solution-based method utilizes copper chloride (CuCl₂) as the copper precursor and silver nitrate (AgNO₃) as the silver precursor. While this method results in a core-shell structure rather than a homogenous ternary compound, the precursor selection is relevant for processes aiming to create intimate contact between copper, silver, and iodine.

The table below summarizes various precursors used in the synthesis of copper and silver iodide compounds, which can be considered for the formation of copper silver iodide.

CompoundMetal Precursor(s)Iodide SourceMethod
CuICopper(II) sulfate (CuSO₄)Potassium iodide (KI)Co-precipitation
Cu-Ag NanowiresCopper chloride (CuCl₂)-Solution-based
Silver nitrate (AgNO₃)
AgI-CuI HeterojunctionSilver (Ag) metal thin filmIodine (I₂) vaporVapor-phase iodization
Copper (Cu) metal thin film
Nano Silver Iodide Iodate Copper CompositeSilver nitrate (AgNO₃)Potassium iodate (KIO₃)Chemical reaction
Copper nitrate (Cu(NO₃)₂)

Table 1: Precursors for Copper and Silver Iodide Synthesis

Detailed Research Findings

Detailed studies on the synthesis of related copper-based nanomaterials highlight the importance of precursor chemistry in controlling the final product's characteristics. For example, in the synthesis of copper nanoparticles, precursors such as copper nitrate and copper chloride have been used in precipitation methods to achieve different morphologies and particle sizes. The choice of precursor can influence the reaction kinetics and the nucleation and growth processes of the nanoparticles.

Furthermore, the development of single-source precursors, where both the metal and the halide are part of the same molecule, is an emerging area in materials synthesis. While specific single-source precursors for CuAgI are not widely reported, this approach offers the potential for better stoichiometric control and lower reaction temperatures. The synthesis of copper(I) iodide-based inorganic-organic hybrid semiconductors using pre-formed CuI and organic ligands demonstrates the utility of using complex precursors to build more elaborate structures.

Future research into novel precursor chemistry for copper silver iodide could explore the use of mixed-metal complexes containing both copper and silver, which could then be reacted with an iodide source. Alternatively, the design of heterobimetallic organometallic precursors containing copper, silver, and iodine within a single molecule could provide a direct route to the desired ternary compound with precise atomic-level control over its composition.

Crystallographic and Structural Elucidation of Copper Silver Iodide

Phase Transitions and Polymorphism in Copper Silver Iodide Systems

Copper silver iodide exhibits a rich polymorphism, undergoing several phase transitions as a function of temperature. These transitions are characterized by significant changes in the crystal structure and are closely linked to the material's ionic conductivity.

High-temperature X-ray diffraction (HT-XRD) is a crucial technique for investigating the structural evolution of materials at elevated temperatures. In the AgI-CuI system, HT-XRD studies have been conducted across a broad temperature range (300–723K) to monitor the phase transitions in both silver iodide (AgI) and copper(I) iodide (CuI) as well as their solid solutions. researchgate.net

A key observation in the AgI-CuI system is the coexistence of the zincblende and body-centered cubic (bcc) phases of AgI over a wide temperature range. The temperature window for this coexistence is dependent on the concentration of copper in the solid solution. researchgate.net The lattice parameters derived from HT-XRD data provide insights into the systematics of these phase transitions as copper is progressively substituted for silver in the AgI lattice. researchgate.net

For Ag-rich Ag₁₋ₓCuₓI solid solutions, X-ray powder diffraction patterns reveal the presence of a major sphalerite-AgI structure, identified by the dominant (111), (220), and (311) Bragg peaks. researchgate.net The presence of minor wurtzite-AgI phase impurities, arising from stacking disorders, is also noted. researchgate.net

Interactive Data Table: Phase Evolution in Ag-rich Ag₁₋ₓCuₓI Solid Solutions

Composition (x)Major PhaseDominant Bragg PeaksMinor Phase (Impurity)
0.05Sphalerite-AgI(111), (220), (311)Wurtzite-AgI
0.10Sphalerite-AgI(111), (220), (311)Wurtzite-AgI
0.15Sphalerite-AgI(111), (220), (311)Wurtzite-AgI
0.20Sphalerite-AgI(111), (220), (311)Wurtzite-AgI
0.25Sphalerite-AgI(111), (220), (311)Wurtzite-AgI

Both AgI and CuI are known to exhibit superionic phases at elevated temperatures, characterized by high ionic conductivity. nih.gov The transition to the superionic state is a first-order phase transition. nih.gov In silver iodide, the transition to the α-AgI phase at 420 K is accompanied by the formation of a body-centered cubic structure of iodide ions, within which the silver cations are highly mobile. physcomsys.ru This structural arrangement allows for fast ion transport. researchgate.net

In the superionic phase of AgI, the iodine anions form cubic cells, and each Ag⁺ cation can move through the lattice by occupying one of 21 possible positions, which include 6 tetrahedral, 12 trigonal, and 3 octahedral sites within a single crystal cell. physcomsys.ru The superionic transition is influenced by factors such as particle size, with nanoparticles of AgI showing a decrease in the transition temperature compared to bulk crystals. physcomsys.ru

The introduction of copper into the silver iodide lattice influences the superionic phase transition. The configurational entropy, which is a significant contributor to the stabilization of the superionic phase, is affected by the halide size and polarizability. nih.gov

Metastable phases, which are non-equilibrium states that can persist for extended periods, are known to form in various material systems. nih.govnih.gov In the context of silver-containing compounds, metastable polymorphs have been identified. For instance, in colloidally prepared silver selenide (B1212193) (Ag₂Se) nanocrystals, a metastable polymorph with an anti-PbCl₂-like structure has been characterized, which is distinct from the known orthorhombic and cubic phases. osti.gov

While specific studies on the structural characterization of metastable phases in the stoichiometric AgCuI₂ compound are not extensively detailed in the available literature, the tendency of related silver compounds to form such phases suggests that metastable structures could also be present in the copper silver iodide system under specific synthesis conditions, such as rapid cooling. nih.gov The identification and characterization of these metastable phases are crucial as they can exhibit unique physical properties.

Advanced Diffraction Techniques for Atomic Arrangement Analysis

To obtain a comprehensive understanding of the complex crystal structures and disorder phenomena in materials like copper silver iodide, advanced diffraction techniques such as neutron and synchrotron X-ray diffraction are indispensable.

Neutron diffraction is a powerful tool for studying the arrangement of atoms in a crystal, particularly for localizing light atoms and characterizing atomic disorder. This technique is highly sensitive to the positions of lighter elements and can distinguish between isotopes. In the study of superionic conductors, neutron diffraction can provide detailed information about the distribution and diffusion pathways of mobile ions.

In materials with disordered cation sublattices, such as those found in superionic conductors, neutron diffraction can be used to determine the site occupancies of the mobile cations. escholarship.org This is crucial for understanding the mechanisms of ionic conductivity. For instance, in the antiperovskite solid electrolyte Na₃₋ₓO₁₋ₓ(NH₂)ₓ(BH₄), neutron powder diffraction was employed to determine the positions of the light hydrogen atoms with high precision, which was essential for understanding the rotational dynamics of the anion groups and their effect on sodium ion transport. escholarship.org While specific neutron diffraction studies on AgCuI₂ are not widely reported, the technique's utility in analogous systems highlights its potential for elucidating the cation disorder in the superionic phases of copper silver iodide.

Synchrotron X-ray diffraction offers several advantages over conventional laboratory X-ray sources, including much higher brilliance and resolution. This allows for the collection of high-quality diffraction data that can reveal subtle structural details and is particularly useful for studying materials with complex crystal structures or those undergoing rapid phase transitions. nih.govarizona.edurigaku.com

The high intensity of synchrotron radiation enables time-resolved experiments, allowing for the in-situ study of structural changes as a function of temperature, pressure, or other external stimuli. arizona.edu This is highly relevant for investigating the phase transitions in copper silver iodide. For example, in the study of the dehydration of palygorskite, temperature-resolved real-time synchrotron powder XRD was used to investigate in detail the changes in its crystal structure as it was heated. arizona.edu

Rietveld refinement of high-resolution synchrotron powder diffraction data can provide precise information on lattice parameters, atomic positions, and site occupancies. arizona.edu This level of detail is essential for understanding the structure-property relationships in complex materials like AgCuI₂. The application of synchrotron XRD would be invaluable for accurately characterizing the various polymorphs of copper silver iodide and for obtaining a detailed picture of the structural rearrangements that occur during its superionic phase transitions.

Electron Diffraction for Local Structure Investigation

Selected Area Electron Diffraction (SAED) is a powerful crystallographic technique performed within a Transmission Electron Microscope (TEM) to determine the crystal structure of materials from nano- and micrometer-sized regions. wikipedia.orgyoutube.com In this method, a parallel beam of high-energy electrons is directed onto a thin specimen. The electrons diffract by the periodic potential of the atoms in the crystal lattice, producing a diffraction pattern on a detector. This pattern is a representation of the reciprocal lattice of the crystal. For a single-crystal specimen, the pattern consists of a regular array of sharp spots, whereas polycrystalline materials produce a pattern of concentric rings. wikipedia.orgyoutube.com The arrangement and spacing of these spots or rings provide detailed information about the crystal symmetry, lattice parameters, and orientation of the crystallites. wikipedia.org

In the context of Copper--iodosilver (1/1), which exists as a solid solution (AgₓCu₁₋ₓI), SAED is particularly valuable for investigating the local crystal structure that may not be apparent in bulk characterization techniques like X-ray diffraction (XRD). Studies on AgₓCu₁₋ₓI alloy thin films have shown that for compositions up to an Ag fraction of x ≈ 0.5, the material crystallizes exclusively in the zincblende-type γ-phase. d-nb.info

A theoretical SAED pattern for a single crystal of γ-AgCuI₂ oriented along a specific zone axis would exhibit a distinct pattern of diffraction spots. For a polycrystalline film, the pattern would consist of sharp, concentric rings. The d-spacing corresponding to each ring can be calculated and indexed to the planes of the zincblende cubic structure. This analysis confirms the local crystal structure and can reveal the presence of secondary phases or texture within the material. The ability to select a specific area for diffraction allows for the analysis of individual grains, providing insights into local structural variations and defects. wikipedia.org

Table 1: Crystallographic Data for the γ-AgₓCu₁₋ₓI System

Composition (x) Crystal Phase Lattice Parameter (a)
0 (γ-CuI) Zincblende ~6.05 Å
~0.5 (γ-Ag₀.₅Cu₀.₅I) Zincblende ~6.28 Å
1 (γ-AgI) Zincblende ~6.51 Å

This table is generated based on data for the AgₓCu₁₋ₓI alloy system, illustrating the change in the lattice parameter of the zincblende (γ) phase with composition. The values are indicative and can vary based on synthesis conditions.

Order-Disorder Phenomena and Lattice Dynamics

Order-disorder phenomena are common in solid electrolytes and mixed-cation systems like Copper--iodosilver (1/1). nih.govuspex-team.orgnih.gov These phenomena relate to the arrangement of different atoms on crystallographically equivalent sites. In an ordered state, the copper and silver ions would occupy specific, distinct positions within the crystal lattice. In a disordered state, these ions are distributed randomly or quasi-randomly on the cation sublattice. The transition between these states can be driven by temperature or, as in the case of AgₓCu₁₋ₓI solid solutions, by composition.

For AgₓCu₁₋ₓI, the crystal structure is highly dependent on the Ag/Cu ratio. At room temperature, compositions with up to approximately 50% silver (x ≈ 0.5) predominantly form a single-phase zincblende (γ-phase) structure. d-nb.info This suggests that within this compositional range, the copper and silver ions are distributed on the cation sublattice of the zincblende structure, representing a form of compositional disorder. At higher silver concentrations, a phase separation is often observed, with the appearance of the wurtzite (β-phase) of silver iodide alongside the γ-phase, indicating the structural instability of a fully disordered solid solution across the entire compositional range. d-nb.info This behavior highlights the role of ionic size and bonding preferences in determining the local and long-range structural order.

The lattice dynamics of a crystal are described by the collective vibrations of its constituent atoms, known as phonons. These vibrations can be studied using techniques like Raman spectroscopy and inelastic neutron scattering. researchgate.netbarc.gov.in The vibrational properties of AgCuI₂ are expected to be a combination of those of its binary constituents, γ-CuI and γ-AgI.

Studies on γ-CuI have identified several prominent Raman features corresponding to different phonon modes. researchgate.net The temperature dependence of the optical properties of AgₓCu₁₋ₓI alloys reveals that the bandgap shift is influenced by the thermal expansion of the lattice, which is a direct consequence of lattice vibrations (phonon-phonon interactions). aip.org The change in the magnitude of this shift with varying silver content indicates that the substitution of copper with silver significantly alters the lattice dynamics of the material. aip.org Specifically, the temperature-dependent bandgap shift decreases as the silver content increases. aip.org

The primary vibrational modes in AgCuI₂ would involve the vibrations of the Cu-I and Ag-I bonds, as well as collective motions of the iodine sublattice. The presence of both copper and silver ions with different masses and ionic radii on the cation sublattice would introduce additional complexity to the phonon spectrum compared to the binary compounds, potentially giving rise to localized vibrational modes and influencing thermal transport properties.

Table 2: Prominent Raman Features of γ-CuI at Room Temperature

Wavenumber (cm⁻¹) Assignment
~90 Difference Mode (A-DM)
~122 Transverse Optical (TO) Mode
~140 Longitudinal Optical (LO) Mode

This table presents characteristic Raman modes for γ-CuI. In AgCuI₂, these modes would be modified by the presence of Ag ions and the altered lattice environment. researchgate.net

Theoretical and Computational Investigations of Copper Silver Iodide

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of many-body systems. DFT calculations have been applied to CuxAg1-xI alloys to understand their fundamental structural and electronic characteristics. researchgate.net These calculations are typically performed using frameworks like the full potential linearized augmented plane wave (FP-LAPW) method. researchgate.net

DFT calculations are used to determine the electronic band structure of materials, which describes the ranges of energy that an electron is allowed to have. researchgate.netyoutube.com Analysis of the band structure reveals whether a material is a conductor, semiconductor, or insulator and provides details about its electronic and optical properties. researchgate.netyoutube.com For semiconductor alloys like CuxAg1-xI, DFT calculations can predict the band gap, which is a critical parameter for optoelectronic applications. arxiv.org Studies on similar copper-based chalcopyrite semiconductors show that these materials are typically direct bandgap semiconductors. researchgate.net The electronic structure calculations for CuxAg1-xI alloys indicate a strong hybridization between the d-orbitals of the metal cations (Cu and Ag) and the p-orbitals of the iodine anion, which defines the character of the valence and conduction band edges.

DFT is a widely used method for accurately predicting the ground-state properties of materials, including structural parameters. nsf.gov By calculating the total energy of the crystal structure at different volumes, one can determine the equilibrium lattice constant and the bulk modulus. sapub.org The bulk modulus is a measure of a substance's resistance to uniform compression. youtube.com For CuxAg1-xI alloys, DFT calculations predict how the lattice parameters and bulk modulus change with the composition (i.e., the ratio of copper to silver). These theoretical predictions generally show good agreement with experimental data, often differing by less than 1.5%. whiterose.ac.uk The relationship between the total energy and volume is typically fitted to an equation of state, such as the Murnaghan's equation, to extract these structural properties. sapub.org

Predicted Structural Properties of CuxAg1-xI Alloys from DFT Calculations
Composition (x)Predicted Lattice Constant (Å)Predicted Bulk Modulus (GPa)
0.00 (AgI)ValueValue
0.25ValueValue
0.50 (CuAgI₂)ValueValue
0.75ValueValue
1.00 (CuI)ValueValue

In semiconductor alloys like CuxAg1-xI, the band gap energy often deviates from a linear interpolation between the values of the parent compounds (CuI and AgI). This nonlinear dependence on composition is known as the "bowing effect." nih.gov The deviation is quantified by a bowing parameter, b. nih.gov DFT calculations have been used to investigate the microscopic origins of this phenomenon. The bowing effect in CuxAg1-xI alloys can be attributed to a combination of factors, including:

Volume Deformation: The difference in bond lengths (Cu-I vs. Ag-I) and lattice constants of the parent compounds introduces structural disorder.

Chemical-Electronegativity Differences: The different electronegativities of Cu and Ag atoms lead to charge transfer effects.

Structural Relaxation: The relaxation of atomic positions in the alloy from their ideal lattice sites contributes significantly to the nonlinearity of the band gap. researchgate.net

These factors collectively alter the electronic potential within the crystal, leading to the observed bowing of the energy gap. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Cation Diffusion and Transport

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. researchgate.net MD simulations are particularly well-suited for studying ionic transport in superionic conductors like copper silver iodide, where cations exhibit liquid-like mobility within a solid anion sublattice. ias.ac.innih.gov These simulations typically employ inter-atomic potentials, such as the Vashishta-Rahman potential, which includes terms for steric repulsion, Coulomb interaction, charge-dipole interaction, and van der Waals forces. researchgate.netnih.gov

In the superionic phases of CuxAg1-xI, MD simulations are used to calculate key transport properties like ionic mobility and diffusion coefficients. researchgate.net The diffusion coefficient (D) of the cations (Ag⁺ and Cu⁺) is a primary indicator of ionic conductivity and can be calculated from the mean square displacement (MSD) of the ions over time. researchgate.netnih.gov Simulations have shown that in the high-temperature α-phase, both Ag⁺ and Cu⁺ ions are highly mobile, moving through a network of available sites within the body-centered cubic (bcc) iodide lattice. nih.gov The motion of these ions is often correlated, meaning the movement of one ion influences the motion of its neighbors. arxiv.orgaps.org Non-equilibrium MD (NEMD) simulations can also be used to directly calculate ionic mobility by measuring the drift velocity of ions under an applied electric field. arxiv.orgarxiv.org

Calculated Cation Diffusion Coefficients in CuxAg1-xI at High Temperatures from MD Simulations
CompositionTemperature (K)D(Ag⁺) (cm²/s)D(Cu⁺) (cm²/s)
α-AgI450~2.6 x 10⁻⁵N/A
Ag₀.₇₅Cu₀.₂₅IValueValueValue
Ag₀.₅Cu₀.₅IValueValueValue
Ag₀.₂₅Cu₀.₇₅IValueValueValue
α-CuIValueN/AValue

MD simulations allow for the systematic investigation of how external conditions, such as temperature and pressure, affect ionic transport. researchgate.net

Temperature Dependence: As temperature increases, the diffusivity of cations in CuxAg1-xI increases dramatically, particularly upon transitioning into the superionic phase. nih.govunimore.it By running simulations at various temperatures, an activation energy for diffusion can be estimated from an Arrhenius plot of the diffusion coefficients. researchgate.netias.ac.in This activation energy represents the energy barrier that ions must overcome to move through the lattice.

Pressure Dependence: The application of pressure generally hinders ionic diffusion. MD simulations can quantify this effect by showing how the diffusion coefficients decrease with increasing pressure. researchgate.net Increased pressure reduces the available volume for ionic movement and can raise the energy barriers for hopping between sites, thereby lowering ionic mobility and conductivity. researchgate.net Studies on similar systems have shown that pressure can also increase the temperature of the superionic phase transition. researchgate.net

Correlating Cation Dynamics with High-Temperature Crystal Structures

The high-temperature phases of the constituent compounds of Copper-iodosilver (1/1), namely copper iodide (CuI) and silver iodide (AgI), are characterized by significant cation mobility, which is intimately linked to their crystal structures. Understanding these dynamics is crucial for predicting the behavior of the mixed halide system at elevated temperatures.

Copper iodide exhibits a complex phase diagram with three stable crystal forms: γ-CuI (zinc blende structure) is stable below 643 K, β-CuI (wurtzite structure) is stable in a narrow range between 645 and 675 K, and α-CuI (cubic structure) dominates above 713 K. advancedsciencenews.com The transitions between these phases involve significant changes in the arrangement of copper ions, leading to variations in ionic conductivity. While β-CuI is typically considered a high-temperature phase, research has shown that two-dimensional (2D) β-CuI single crystals can be stable under ambient conditions. advancedsciencenews.com

Silver iodide also undergoes phase transitions, with the γ-AgI and β-AgI phases being stable at lower temperatures and the α-AgI phase emerging above 419 K. advancedsciencenews.com The α-phase of AgI is a well-known superionic conductor, where the silver ions exhibit liquid-like mobility within a stable iodide sublattice. youtube.com Molecular dynamics simulations have been employed to study the structural and transport properties of AgI, revealing high ionic conductivity at temperatures above the transition temperature of 420 K. youtube.com These simulations help in understanding the microscopic behavior of ionic transport. youtube.com

In the mixed Copper-iodosilver (1/1) system, the interplay between the dynamics of both copper and silver cations within the iodide lattice at high temperatures is of significant interest. While direct experimental and extensive computational studies on the high-temperature crystal structures and cation dynamics of the mixed AgCuI₂ are limited, the behavior of the individual components suggests that the mixed system would also exhibit complex phase behavior and potentially enhanced ionic conductivity at elevated temperatures. Theoretical studies correlating cation movement with the evolving crystal lattice in the mixed system are essential for designing materials for high-temperature applications such as solid-state electrolytes.

CompoundLow-Temperature Phase (Structure)Transition Temperature(s) (K)High-Temperature Phase (Structure)
Copper Iodide (CuI) γ-CuI (Zinc Blende)643β-CuI (Wurtzite), α-CuI (Cubic)
Silver Iodide (AgI) γ/β-AgI (Zinc Blende/Wurtzite)419α-AgI (Body-Centered Cubic)

Monte Carlo Simulations for Defect and Disorder Configurations

Monte Carlo simulations are a powerful computational tool for investigating the effects of defects and disorder on the properties of materials. This method is particularly well-suited for studying complex systems with many possible atomic arrangements, such as mixed ionic conductors like Copper-iodosilver (1/1). By randomly sampling different configurations and weighting them according to their energy, Monte Carlo simulations can provide insights into the equilibrium distribution of defects and the degree of disorder at a given temperature.

While specific Monte Carlo simulation studies on defect and disorder configurations in Copper-iodosilver (1/1) are not extensively reported in the literature, the methodology has been successfully applied to understand similar material systems. For instance, in other ternary compounds, Monte Carlo simulations, often combined with a model Hamiltonian, can predict the degree of cation disorder. youtube.com These simulations can generate atomistic representations of the material with varying degrees of order, which can then be used to calculate electronic and optical properties. youtube.com

In the context of Copper-iodosilver (1/1), Monte Carlo simulations could be employed to study:

Cationic Sublattice Disorder: The distribution of Cu⁺ and Ag⁺ ions on the cation sublattice. This is crucial as the arrangement of these ions will significantly influence the material's electronic and ionic transport properties.

Point Defects: The formation energies and equilibrium concentrations of point defects such as vacancies (missing ions), interstitials (ions in between regular lattice sites), and anti-site defects (a Cu⁺ ion on an Ag⁺ site or vice versa).

Defect Clustering: The tendency for individual point defects to aggregate and form more complex defect clusters.

The results from such simulations would be invaluable for understanding the thermodynamic stability of different defect configurations and their impact on the material's performance in applications like thermoelectric devices or transparent conductors.

Simulation ParameterDescriptionRelevance to Copper-iodosilver (1/1)
Lattice Configuration The arrangement of Cu, Ag, and I atoms in the simulation cell.Determines the starting point for simulating disorder.
Interaction Potentials Mathematical functions describing the forces between atoms.Crucial for accurately calculating the energy of different configurations.
Temperature A key parameter that influences the degree of disorder.Allows for the study of temperature-dependent phase transitions and defect concentrations.
Acceptance Criteria Rules that determine whether a new, randomly generated configuration is accepted.Ensures that the simulation converges to a thermodynamically realistic state.

First-Principles Calculations for Interfacial Interactions

First-principles calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for investigating the electronic structure and bonding at interfaces. These calculations are essential for understanding the properties of polycrystalline materials, thin films, and heterostructures where interfaces play a dominant role.

For Copper-iodosilver (1/1), first-principles calculations can be used to study a variety of interfacial phenomena, although specific studies on this compound are limited. In a related system, an air-stable transparent heterojunction diode was fabricated using silver iodide and copper iodide. acs.org While this study focused on the interface between two distinct layers, the computational principles can be extended to understand internal interfaces within a single-phase AgCuI₂ material.

Key areas where first-principles calculations can provide insights into the interfacial interactions of Copper-iodosilver (1/1) include:

Grain Boundaries: In polycrystalline AgCuI₂, the interfaces between different crystal grains (grain boundaries) can significantly affect charge carrier transport. DFT calculations can determine the atomic structure and electronic properties of these grain boundaries, identifying potential trapping sites for charge carriers or pathways for enhanced ionic diffusion.

Surface Properties: The properties of the material's surface are critical for applications in catalysis and sensing. First-principles calculations can model the atomic and electronic structure of different AgCuI₂ surfaces, predicting their reactivity and interaction with adsorbed molecules.

Heterointerfaces: In devices where Copper-iodosilver (1/1) is in contact with other materials (e.g., electrodes in a battery or other semiconductor layers in a solar cell), the nature of the interface is crucial for device performance. DFT can be used to calculate the adhesion energy, charge transfer, and electronic band alignment at these heterointerfaces.

These calculations provide fundamental understanding that is difficult to obtain experimentally and can guide the engineering of interfaces to improve material properties and device performance.

Machine Learning and Data-Driven Approaches in Materials Design

The field of materials science is increasingly leveraging machine learning (ML) and data-driven approaches to accelerate the discovery and design of new materials. youtube.com These methods can analyze large datasets from experiments and computations to identify complex relationships between material composition, structure, and properties.

While the application of machine learning specifically to the design of Copper-iodosilver (1/1) is an emerging area, the potential is significant. For instance, machine learning models have been successfully used to guide the discovery of copper(I)-iodide cluster scintillators for efficient X-ray luminescence imaging. researchgate.net This demonstrates the power of ML in navigating vast chemical spaces to identify promising candidates.

Data-driven approaches can be applied to Copper-iodosilver (1/1) in several ways:

Property Prediction: Machine learning models can be trained on existing data for related metal halides to predict the properties of new compositions of Copper-iodosilver (1/1) with different Cu/Ag ratios or dopants. This can significantly reduce the need for time-consuming and expensive experiments and first-principles calculations.

High-Throughput Screening: By combining machine learning with high-throughput computational screening, it is possible to rapidly evaluate a large number of potential candidate materials. advancedsciencenews.com This approach can be used to search for new compositions of mixed metal halides with optimized properties for specific applications, such as high thermoelectric performance or optimal band gaps for photovoltaic applications.

Development of Interatomic Potentials: Machine learning is being used to develop highly accurate interatomic potentials (machine learning potentials) that can be used in large-scale molecular dynamics simulations. researchgate.net Such potentials for the Ag-Cu-I system would enable the simulation of complex phenomena such as phase transitions, defect migration, and mechanical properties with quantum-mechanical accuracy but at a fraction of the computational cost.

The integration of machine learning and data-driven methods into the research and development of Copper-iodosilver (1/1) and related materials holds the promise of accelerating the pace of discovery and enabling the design of materials with unprecedented performance.

Machine Learning ApplicationDescriptionPotential Impact on Copper-iodosilver (1/1)
Supervised Learning Training models on labeled data to predict properties.Rapid prediction of electronic, optical, and thermal properties for new compositions.
Unsupervised Learning Identifying patterns and structures in unlabeled data.Discovery of hidden correlations between synthesis parameters and material properties.
Active Learning Iteratively selecting the most informative experiments or simulations to perform.More efficient exploration of the vast compositional and structural space of mixed halides.
Generative Models Creating new material structures with desired properties.Inverse design of novel Copper-iodosilver (1/1) based materials for specific applications.

Defect Chemistry and Non Stoichiometry in Copper Silver Iodide

Point Defect Formation and Equilibria

In ionic crystals like Copper Silver Iodide, point defects are imperfections in the crystal lattice that occur at a single atomic site. Their formation is a thermodynamically driven process, with concentrations increasing at higher temperatures. The predominant point defects are vacancies, where an ion is missing from its regular lattice site, and interstitials, where an ion occupies a site that is normally vacant. researchgate.netaip.org In the Ag-Cu-I system, these defects primarily involve the mobile cations, Ag⁺ and Cu⁺.

The equilibrium concentrations of these defects are governed by mass action laws, similar to chemical equilibria. rsc.orgmpg.de The formation of these defects is crucial as they act as the primary charge carriers, enabling ionic conductivity within the solid material. mpg.de

The two fundamental point defect mechanisms in Copper Silver Iodide involve the creation of vacancies and interstitials. researchgate.net

Vacancy Mechanism: A cation vacancy (denoted as V'Ag or V'Cu) is formed when a silver or copper ion is missing from its regular position in the crystal lattice. This process is thermally activated, as thermal vibrations can provide enough energy for an ion to jump from its lattice site to the crystal surface, leaving behind an empty site. The concentration of vacancies is highly dependent on temperature.

Interstitial Mechanism: An interstitial defect (denoted as Ag•i or Cu•i) is created when a silver or copper ion occupies a position in the crystal that is not a regular lattice site, such as the space between normally occupied sites. researchgate.net Self-interstitials can be formed by an ion leaving its lattice site and moving into a nearby interstitial position, a process that simultaneously creates a vacancy. geeksforgeeks.org

These two types of defects are the building blocks for more complex defect equilibria like Frenkel and Schottky pairs.

Frenkel Defects: A Frenkel defect consists of a vacancy-interstitial pair. wikipedia.org In Copper Silver Iodide, it is formed when a cation (Ag⁺ or Cu⁺) leaves its regular lattice site and moves to an interstitial position, creating a cation vacancy and a cation interstitial. geeksforgeeks.orgresearchgate.net This type of defect is particularly common in materials with a large size difference between the cation and anion, and where the cation is relatively mobile, as is the case for Ag⁺ and Cu⁺ in an iodide lattice. byjus.com The formation of Frenkel defects provides a significant concentration of mobile charge carriers (both vacancies and interstitials), which is the primary reason for the high ionic conductivity in materials like AgI and its derivatives. researchgate.net The mobile ions can hop through the lattice via these defect sites, leading to charge transport. byjus.com

Table 1: Dominant Point Defects in Copper Silver Iodide This table is generated based on established principles of defect chemistry in the parent compounds AgI and CuI.

Defect Type Notation Formation Mechanism Impact on Ionic Conductivity
Silver Vacancy V'Ag A silver ion is missing from its lattice site. Contributes to conductivity by allowing other ions to hop into the vacant site.
Copper Vacancy V'Cu A copper ion is missing from its lattice site. Contributes to conductivity by providing a site for ion hopping.
Silver Interstitial Agi A silver ion occupies a non-lattice position. Acts as a mobile charge carrier, directly contributing to conductivity.
Copper Interstitial Cui A copper ion occupies a non-lattice position. Acts as a mobile charge carrier, directly contributing to conductivity.
Cation Frenkel Pair V'Ag/Cu + Agi/Cui A cation moves from a lattice site to an interstitial site. Primary mechanism for generating mobile ionic charge carriers. researchgate.net

Non-Stoichiometric Compositions and Their Structural Implications

Non-stoichiometry in Copper Silver Iodide refers to deviations from the ideal 1:1 ratio of silver to copper. Such solid solutions, represented by the formula AgₓCu₁₋ₓI, are widely studied. aip.org Varying the composition (the value of 'x') has significant structural and electrical consequences.

Structurally, the crystal phase can be affected by the Ag/Cu ratio. While CuI is stable in the zincblende (γ-phase) structure, AgI often exists as a mixture of zincblende and wurtzite (β-phase). d-nb.info As the silver content increases in AgₓCu₁₋ₓI, there is a tendency to form mixed-phase structures. d-nb.info This change in crystal structure alters the available sites and energy barriers for ion transport.

Furthermore, non-stoichiometry directly impacts the concentration of point defects. For instance, a composition that is deficient in cations (i.e., (Ag,Cu)₁₋δI) will have a higher concentration of cation vacancies (V'Ag and V'Cu) to maintain charge neutrality. This increased vacancy concentration can, in turn, influence the ionic conductivity of the material.

Influence of Dopants and Impurities on Defect Concentrations

The intentional introduction of dopants or the unintentional presence of impurities can significantly alter the defect concentrations in Copper Silver Iodide. researchgate.net This process, known as doping, is a key strategy for tuning the material's ionic conductivity. researchgate.netsciopen.com The effect depends on the valence (charge) of the impurity ion compared to the host ions (Ag⁺ and Cu⁺).

Aliovalent Doping: Introducing a cation with a different charge, such as a divalent cation (e.g., Cd²⁺, Pb²⁺), forces the creation of other defects to maintain charge neutrality. For every divalent cation that substitutes a monovalent Ag⁺ or Cu⁺ ion, a cation vacancy (V'Ag or V'Cu) must be created to balance the excess positive charge. This dramatically increases the concentration of vacancies, often far beyond the intrinsic thermal concentration, thereby enhancing ionic conductivity.

Table 2: Predicted Influence of Dopant Type on Defect Concentration This table illustrates the general principles of aliovalent doping on defect chemistry.

Dopant Type Example Substitution Site Charge Compensation Mechanism Effect on Defect Concentration
Aliovalent (Higher Valence) Cd²⁺ Replaces Ag⁺ or Cu⁺ Creation of cation vacancies (V'Ag or V'Cu) Increases [V'Ag/Cu]
Aliovalent (Lower Valence) N/A (Hypothetical cation with charge < +1) Creation of cation interstitials (Agi or Cui) Increases [Agi/Cui]
Isovalent K⁺, Br⁻ Replaces Ag⁺/Cu⁺ or I⁻ No charge compensation needed Induces lattice strain, may lower migration energy

Defect-Mediated Ion Transport Pathways

The high ionic conductivity of Copper Silver Iodide, particularly in its high-temperature α-phase, is a direct result of defect-mediated ion transport. aip.org In this phase, the iodide ions form a stable, rigid body-centered cubic (bcc) sublattice, while the Ag⁺ and Cu⁺ cations are highly disordered and can move freely through a large number of available sites. researchgate.net

The transport mechanism is a hopping process. A mobile cation (Ag⁺ or Cu⁺) residing in a tetrahedral site can jump to an adjacent vacant tetrahedral site. researchgate.net This hopping is facilitated by the presence of both intrinsic vacancies and the numerous interstitial positions within the lattice. Molecular dynamics simulations suggest that both Ag⁺ and Cu⁺ ions are mobile and likely utilize the same conduction pathways through the iodide framework. researchgate.net The high concentration of Frenkel defects ensures that there are always available vacancies for ions to jump into and mobile interstitials to move through the lattice, resulting in high ionic conductivity. researchgate.net

Advanced Spectroscopic and Microscopic Characterization of Copper Silver Iodide Systems

Vibrational Spectroscopy for Bond Analysis and Phase Identification

Far Infrared (Far IR) Spectroscopy

Far-infrared (Far-IR) spectroscopy, which covers the spectral range of approximately 10 to 670 cm⁻¹, is particularly suited for studying the low-energy lattice vibrations found in inorganic compounds like iodides. nih.gov In a Copper--iodosilver (1/1) system, the primary application of Far-IR spectroscopy would be to observe the fundamental transverse optical (TO) phonon modes. These modes arise from the out-of-phase vibrations of the cations (Cu⁺, Ag⁺) against the iodide (I⁻) anions. The absorption peak positions are sensitive to the bond strength and the reduced mass of the vibrating atoms. It is expected that the introduction of silver into a copper iodide lattice would lead to shifts or the appearance of new absorption bands corresponding to Ag-I vibrations, distinguishing it from pure copper iodide. science.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a high-throughput method for obtaining an infrared spectrum. aps.orgnih.gov For inorganic solids like Copper--iodosilver (1/1), the most relevant information is typically found in the far-IR region, as the fundamental vibrations of heavy atoms occur at low frequencies. libretexts.orgjascoinc.com However, FT-IR instruments can be equipped with far-IR capabilities. science.gov Analysis in the mid-IR range (400-4000 cm⁻¹) could be used to identify impurities, such as hydroxyl (-OH) groups from adsorbed water (around 3400 cm⁻¹ and 1630 cm⁻¹) or carbonate species that may form on the material's surface. researchgate.nettib.eu

Raman Spectroscopy for Phonon Modes and Local Structure

Raman spectroscopy is a powerful, non-destructive technique that provides information on vibrational, rotational, and other low-frequency modes in a system. researchgate.net It is highly sensitive to crystal structure and local atomic arrangements. For Copper--iodosilver (1/1), Raman scattering would be used to probe the fundamental phonon modes. In crystalline copper iodide (CuI), distinct transverse optical (TO) and longitudinal optical (LO) phonon modes are observed. The analysis of a mixed Cu-Ag-I system would focus on identifying shifts in the positions and changes in the widths of these peaks, which can indicate the degree of atomic substitution, disorder, and strain within the lattice. researchgate.net Second-order Raman scattering features could also be analyzed to determine the energies of acoustic zone-boundary phonons and understand phonon-phonon interactions. researchgate.net

Technique Typical Wavenumber Range (cm⁻¹) Information Obtained for Copper--iodosilver (1/1)
Far-IR10 - 670Direct measurement of transverse optical (TO) phonon modes related to Cu-I and Ag-I lattice vibrations.
FT-IR400 - 4000 (Mid-IR)Identification of surface impurities like adsorbed water or carbonates.
Raman10 - 4000Analysis of TO and LO phonon modes, crystal symmetry, phase composition, and local structural disorder. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides atomic-level information about the local structure, dynamics, and chemical environment of specific nuclei. nih.gov For Copper--iodosilver (1/1), ⁶³/⁶⁵Cu and ¹⁰⁹Ag NMR would be invaluable. Since both copper and silver have NMR-active isotopes with a nuclear spin greater than 1/2, they are quadrupolar nuclei. The resulting spectra are sensitive to the electric field gradient (EFG) at the nucleus, which is determined by the symmetry of the local coordination environment. researchgate.net Variations in the Cu-I and Ag-I bond lengths and angles within the mixed crystal would lead to changes in the quadrupolar coupling constants and chemical shielding anisotropies, providing detailed insight into the local environments of the metal ions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. researchgate.net For Copper--iodosilver (1/1), XPS would be critical for confirming the oxidation states of copper and silver. The binding energy of the Cu 2p electrons can distinguish between Cu(0), Cu(I), and Cu(II). ung.si Similarly, the Ag 3d and I 3d core level spectra would be analyzed. researchgate.net The expected oxidation states in this compound are Cu(I), Ag(I), and I(-I). Any deviation, such as the presence of Cu(II) on the surface, would indicate surface oxidation and could significantly impact the material's properties.

Element Core Level Expected Binding Energy Range (eV) for Cu(I)/Ag(I) Information Derived
CopperCu 2p₃/₂~932.0 - 933.0Distinguishes Cu(I) from Cu(II) (which shows shake-up satellites at higher binding energies). ung.si
SilverAg 3d₅/₂~367.0 - 368.0Confirms Ag(I) oxidation state.
IodineI 3d₅/₂~619.0 - 620.0Confirms iodide (I⁻) state. researchgate.net

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique for determining the local geometric and/or electronic structure of matter. mdpi.com The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). libretexts.org

For Copper--iodosilver (1/1), XAS performed at the Cu K-edge and Ag K-edge would provide detailed information on the local atomic environment around each metal center.

XANES : The features near the absorption edge are sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. The XANES spectra of Cu(I) complexes, for example, often exhibit a characteristic pre-edge feature corresponding to the 1s → 4p transition. nih.gov

EXAFS : The oscillations in the spectrum well above the absorption edge can be analyzed to determine the type, number, and distance of neighboring atoms. This would allow for the precise measurement of Cu-I and Ag-I bond lengths and coordination numbers within the mixed material, providing a direct probe of the local structure that complements diffraction data. mdpi.comlibretexts.org

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment around a specific element. By analyzing the oscillations in the X-ray absorption coefficient above an absorption edge, information about the coordination number, bond distances, and disorder of neighboring atoms can be obtained.

In the context of copper-iodosilver systems, EXAFS studies at the Cu K-edge and Ag K-edge would provide detailed information about the local coordination of copper and silver atoms with iodine. Analysis of the EXAFS data would reveal the respective bond lengths for Cu-I and Ag-I pairs. Furthermore, it can help in understanding the degree of local disorder and the structural changes that may occur with variations in composition or temperature.

For instance, in related copper iodide materials, the local atomic structure around the Cu sites has been investigated, revealing specific Cu–O bond distances in oxide composites and the coordination environment in the presence of iodide ions. In a study on the extraction of copper in an iodide-containing ionic liquid, EXAFS was used to identify the formation of CuI and CuI₂⁻ species, demonstrating the technique's ability to discern different local coordination environments. mdpi.com

A hypothetical EXAFS analysis of a copper-iodosilver (1/1) material would aim to determine the parameters listed in the table below.

Table 1: Hypothetical EXAFS Fitting Parameters for Copper-Iodosilver (1/1)

Absorbing AtomScattering PairCoordination Number (N)Bond Distance (R, Å)Debye-Waller Factor (σ², Ų)
CuCu-I42.650.012
AgAg-I42.800.015

X-ray Absorption Near-Edge Structure (XANES) Analysis

X-ray Absorption Near-Edge Structure (XANES) spectroscopy provides information on the oxidation state and coordination geometry of the absorbing atom. The features in the XANES region, including the pre-edge peaks and the position of the absorption edge, are sensitive to the electronic structure of the element of interest. libretexts.org

For copper-iodosilver (1/1), XANES analysis at the Cu K-edge is crucial for determining the oxidation state of copper. The position of the absorption edge for Cu(I) is typically at a lower energy compared to Cu(II). For instance, a prominent pre-edge peak at around 8983 eV is characteristic of the 1s-4p transition in Cu(I) compounds like Cu₂O. researchgate.net In a study involving the extraction of copper into an iodide-containing solution, the absorption peak at 8981–8984 eV was attributed to the 1s-to-4pxy electron transition of Cu(I), confirming the +1 oxidation state. mdpi.com

Therefore, in a copper-iodosilver (1/1) system, the Cu K-edge XANES spectrum is expected to show features consistent with the Cu(I) oxidation state, given the iodide environment. The shape and intensity of the "white line" (the main absorption peak) can also provide insights into the coordination geometry around the copper atom. researchgate.net

Table 2: Characteristic Cu K-edge XANES Features for Different Copper Species

Copper SpeciesOxidation StateKey XANES FeatureApproximate Energy (eV)
Cu Foil0Absorption Edge8979
CuI+1Prominent 1s→4p transition8981-8984
CuO+2Pre-edge 1s→3d transition8979

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface morphology and topography of materials with high resolution. When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), it becomes a powerful tool for elemental analysis and mapping. researchgate.net

In the characterization of copper-iodosilver (1/1), SEM would be employed to visualize the microstructure, including grain size, shape, and porosity. This morphological information is critical for understanding the material's physical properties and performance in various applications. For instance, in a study of Ag-CuO thin films, SEM analysis revealed a quasi-spherical shape of the nanoparticles. ekb.egekb.eg Similarly, SEM has been used to observe the triangular and nanosheet-like structures of copper iodide nanostructures. chalcogen.ro

EDX analysis provides qualitative and quantitative information about the elemental composition of the sample. For copper-iodosilver (1/1), EDX would confirm the presence of copper, silver, and iodine and allow for the determination of their relative atomic percentages. Elemental mapping using EDX would further reveal the spatial distribution of these elements across the sample's surface, providing insights into the homogeneity of the compound. For example, EDX has been used to confirm the purity of synthesized Ag nanoparticles and to show the progressive increase in silver signal with increasing concentration in thin films. jmmab.comresearchgate.net

Table 3: Example of Quantitative EDX Analysis for a Copper-Iodosilver (1/1) Sample

ElementWeight %Atomic %
Cu19.933.3
Ag33.833.3
I46.333.4
Total 100.0 100.0

Transmission Electron Microscopy (TEM) for Microstructure and Crystal Defects

Transmission Electron Microscopy (TEM) offers unparalleled spatial resolution for imaging the internal microstructure of materials at the nanoscale. It is an indispensable tool for visualizing crystal lattices, grain boundaries, and various types of crystal defects such as dislocations, stacking faults, and precipitates.

For copper-iodosilver (1/1), TEM analysis would provide detailed insights into its crystallinity and microstructure. High-resolution TEM (HR-TEM) can reveal the atomic arrangement within the crystal lattice. Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to determine the crystal structure and lattice parameters.

The investigation of crystal defects is a key application of TEM. In a study of electrolytic copper foil, TEM was used to observe the dislocation microstructure, revealing dense mats of closely spaced, parallel dislocations. nih.gov In copper-iodosilver (1/1), TEM could be used to identify and characterize dislocations, which can significantly influence the material's mechanical and electrical properties. Furthermore, TEM can be used to visualize grain boundaries and other interfaces within the material, which play a crucial role in ionic transport. For example, γ-irradiated copper iodide nanoparticles have been shown to retain their shape and texture when observed under TEM. cardiff.ac.uk

Impedance Spectroscopy for Ionic Conductivity Measurements

Impedance spectroscopy is a powerful technique for characterizing the electrical properties of materials, particularly the ionic conductivity of solid electrolytes. By applying a small AC voltage over a range of frequencies and measuring the resulting current, the impedance of the material can be determined. A Nyquist plot of the imaginary part versus the real part of the impedance is often used to analyze the data and extract information about the bulk resistance, grain boundary resistance, and electrode interface processes.

For copper-iodosilver (1/1), which is expected to be an ionic conductor, impedance spectroscopy is the primary method for quantifying its ionic conductivity. The bulk resistance obtained from the Nyquist plot can be used to calculate the ionic conductivity using the formula:

σ = L / (R * A)

where σ is the conductivity, L is the thickness of the sample, R is the bulk resistance, and A is the electrode area.

Studies on related mixed-crystal systems, such as (Cu₁₋ₓAgₓ)₇GeSe₅I, have demonstrated the utility of impedance spectroscopy in determining both ionic and electronic conductivity. In this system, the ionic conductivity was found to have a nonlinear dependence on the Cu/Ag ratio, with a maximum value observed for a specific composition. The activation energy for ionic conduction can also be determined from the temperature dependence of the conductivity.

The table below presents data from a study on a related mixed copper-silver argyrodite, illustrating the type of information that can be obtained from impedance spectroscopy.

Table 4: Ionic and Electronic Conductivity and Activation Energies for (Cu₁₋ₓAgₓ)₇GeSe₅I Mixed Crystals at 300 K

Composition (x)Ionic Conductivity (S/cm)Activation Energy of Ionic Conductivity (eV)Electronic Conductivity (S/cm)Activation Energy of Electronic Conductivity (eV)
0 (Cu₇GeSe₅I)1.6 x 10⁻²0.180.640.12
0.252.5 x 10⁻²0.200.250.15
0.504.0 x 10⁻²0.220.100.19
0.756.3 x 10⁻²0.250.040.24
1 (Ag₇GeSe₅I)2.0 x 10⁻²0.210.00450.30

Electrochemical Behavior and Advanced Functional Properties of Copper Silver Iodide

Fundamental Electrochemical Response in Solid-State Cells

The electrochemical behavior of materials like copper silver iodide is foundational to their application in solid-state devices. Studies on the closely related p-type semiconductor copper iodide (CuI) offer a clear window into the expected electrochemical responses. researchgate.net These investigations typically employ a three-electrode cell to measure performance metrics such as specific capacitance and charge-discharge characteristics.

Cyclic Voltammetry (CV) is a powerful electroanalytical technique used to probe the electrochemical behavior of a system. longdom.org In a typical CV experiment, a linear potential sweep is applied to a working electrode, and the resulting current is measured. longdom.orgneliti.com This provides qualitative information about redox processes and the kinetics of electron transfer reactions. longdom.orgrsc.org For CuI thin films, CV measurements performed in a Na2SO4 electrolyte have been used to evaluate supercapacitor properties. The resulting voltammograms show that CuI materials possess capacitive features, and these films can achieve a specific capacitance as high as 93 Fg⁻¹ at a scan rate of 2 mV/s. researchgate.net The relationship between the peak current and the square root of the scan rate in CV studies can indicate that the electroactive species is diffusion-controlled. youtube.com

Chronoamperometry complements CV by applying a potential step and recording the resulting current over time. rsc.orgnih.gov This technique is useful for studying the kinetics of coupled electrochemical-chemical reactions and for quantitative analysis of the molecules undergoing reaction within the diffusion layer. nih.gov

Table 1: Electrochemical Performance of Copper Iodide (CuI) Thin Films

Parameter Value Scan Rate Electrolyte Source

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about various interfacial processes, including charge transfer resistance, diffusion, and the capacitance of the electrical double layer. researchgate.netyoutube.comyoutube.com The technique involves applying a small sinusoidal AC potential to an electrochemical cell and measuring the resulting current to determine the system's impedance over a range of frequencies. youtube.comyoutube.com

For CuI thin films, EIS has been used to characterize their electrochemical properties. researchgate.net The data, often presented as a Nyquist plot, can be modeled using equivalent circuits to quantify the kinetic parameters of the electrochemical phenomena. youtube.comresearchgate.net This analysis helps in understanding the intrinsic characteristics of the material by identifying defects and evaluating the quality and stability of interfaces. researchgate.net EIS is a crucial tool for investigating the properties of materials and electrode reactions in solid electrolytes. researchgate.netresearchgate.net

Exploration of Thermoelectric Phenomena

Thermoelectric materials can convert heat energy into electrical energy and vice versa, a property governed by the Seebeck effect. Copper iodide (CuI), a key component of Copper-iodosilver (1/1), is recognized as an attractive p-type thermoelectric material due to its non-toxic nature, transparency, and good performance at temperatures near room temperature. mdpi.comresearchgate.net

The Seebeck coefficient (also known as thermopower) measures the magnitude of the induced thermoelectric voltage in response to a temperature difference across a material. wikipedia.org Materials with a high Seebeck coefficient are desirable for efficient thermoelectric generators. wikipedia.org

Copper iodide exhibits a high Seebeck coefficient, making it promising for thermoelectric applications. mdpi.comrsc.org Studies on ion beam sputtered CuI films have reported a Seebeck coefficient of 244.9 μV K⁻¹. researchgate.net Furthermore, vacuum annealing of these films can significantly increase the Seebeck coefficient to 561.8 μV K⁻¹. researchgate.net This enhancement is attributed to a decrease in hole density and energy-dependent scattering of charge carriers. researchgate.net For comparison, many conventional thermoelectric materials exhibit Seebeck coefficients in the range of 150 to 400 μV/K at high temperatures. aps.org In doped semiconductors, the Seebeck coefficient is generally positive for p-type materials and negative for n-type materials. wikipedia.orgnorthwestern.edu

Table 2: Thermoelectric Properties of Copper Iodide (CuI) Films

Film Condition Seebeck Coefficient (α) Electrical Conductivity (σ) Power Factor (α²σ) Source
As-deposited 244.9 μV K⁻¹ 22.9 S cm⁻¹ 137.8 μW m⁻¹ K⁻² researchgate.net

Thermal conductivity is a measure of a material's ability to conduct heat. wikipedia.org For an efficient thermoelectric material, low thermal conductivity is essential to maintain a large temperature gradient. Copper iodide is noted for its low thermal conductivity, which is reported to be around 0.57 W m⁻¹ K⁻¹ at high temperatures (900–1150 K). mdpi.com This low value is beneficial for its thermoelectric performance. mdpi.comrsc.org The presence of liquid-like mobile ions in superionic conductors, a category to which high-temperature phases of AgI and CuI belong, can contribute to low lattice thermal conductivity by scattering phonons. iphy.ac.cn

Electrically Tunable Properties (e.g., Resistive Switching, Memristive Behavior at a fundamental level)

Resistive switching is a phenomenon where a material's electrical resistance can be changed in a non-volatile and reversible manner by applying a strong electric field or current. scholarpedia.org This effect is the basis for resistive random-access memories (RRAM) and memristive devices. scholarpedia.orgresearchgate.net

Both copper iodide and silver iodide, the constituents of Copper-iodosilver (1/1), exhibit resistive switching properties. acs.orge-asct.org In devices using AgI, the switching mechanism is often based on the formation and rupture of metallic silver (Ag⁺) filaments under an electric field. e-asct.org Similarly, CuI has been investigated for its resistive switching efficacy when placed between electrodes, demonstrating distinct low- and high-resistance states. acs.org A study of a PET/ITO/CuI/Ag flexible device showed a resistance ratio of more than 10 within a voltage range of -2.5 to +2.5 V. acs.org

The combination of these materials in (Ag,Cu)I thin films or AgI-CuI heterojunctions offers pathways to tunable electronic properties. nih.govpolicycommons.net For instance, the charge carrier type in (Ag,Cu)I films can be changed from p-type to n-type by varying the silver concentration. policycommons.net This transition is believed to be caused by the formation of iodine vacancies, which act as donor defects. policycommons.net This tunability is fundamental to creating memristive systems, where the device's resistance can be gradually modulated by sequential voltage pulses, mimicking the behavior of biological synapses. nih.gov The migration of ions, such as Ag⁺ or Cu⁺, within the material's crystal lattice is the critical underlying mechanism for this memristive and resistive switching behavior. e-asct.orgtheiet.org

Interactions of Copper Silver Iodide with Advanced Material Systems

Composite Electrolyte Systems for Enhanced Ionic Transport

The enhancement of ionic transport is a critical goal in the development of solid-state electrolytes for applications such as all-solid-state batteries. One effective strategy to improve the ionic conductivity of materials like Copper-iodosilver (1/1) is the creation of composite electrolytes. This involves dispersing a secondary phase, often an insulating ceramic material, into the ionic conductor matrix.

Detailed research has shown that the addition of insulating nanoparticles, such as alumina (B75360) (Al₂O₃), can significantly enhance the ionic conductivity of solid electrolytes. While specific data for AgCuI₂-Al₂O₃ composites is emerging, the principles can be understood from analogous systems like AgCl-Al₂O₃. In such composites, the enhanced conductivity is not due to the interface itself but rather to deformation-induced defects that are stabilized by the presence of the alumina fibers bohrium.com. Plastic deformation during the preparation of these composites plays an essential role in increasing the conductivity bohrium.com.

Another approach is the formation of composite polymer electrolytes (CPEs). In these systems, an ionically conductive salt is dissolved in a polymer matrix, and inorganic fillers can be added to improve both ionic conductivity and mechanical stability. For instance, the addition of ceramic fillers can increase the amorphous phase of the polymer electrolyte, which in turn enhances ionic mobility. The ionic conductivity of such composites generally increases with temperature, a behavior attributed to the increased movement of charge carriers in the amorphous polymer phase.

The following table summarizes the ionic conductivity of representative composite electrolyte systems, illustrating the potential for enhancement in AgCuI₂-based composites.

Electrolyte SystemFillerFiller Concentration (wt%)Temperature (°C)Ionic Conductivity (S/cm)
PEO-LiClO₄BaTiO₃2161.5 x 10⁻⁷
PEO-LiClO₄Al₂O₃ + BaTiO₃--Higher than single filler
PAN-LiClO₄Aligned LLTO Nanowires-306.05 x 10⁻⁵
PAN-LiClO₄Random LLTO Nanowires-305.40 x 10⁻⁶

This table is generated based on data from related composite electrolyte systems to illustrate the principles of ionic conductivity enhancement.

Heterostructured Interfaces with Other Functional Materials

The formation of heterostructured interfaces between Copper-iodosilver (1/1) and other functional materials can lead to novel electronic and optoelectronic properties. A prime example is the creation of a p-n heterojunction diode by interfacing p-type copper iodide (CuI) with n-type silver iodide (AgI) acs.orgnih.gov. Such a heterojunction, formed by a sequential iodization process of copper and silver thin films, exhibits high rectifying diode behavior acs.orgnih.gov.

A key advantage of the AgI-CuI heterostructure is its improved air stability. AgI is known to be unstable under light, but the CuI top layer can inhibit the photodecomposition of the AgI bottom layer acs.orgnih.gov. Although there is some metal ion exchange at the interface, the distinct chemical compositions and crystal structures of the two layers are maintained, leading to the observed pn-diode characteristics acs.orgnih.gov.

Beyond the AgI-CuI system, heterostructures of copper iodide with other n-type semiconductors, such as zinc oxide (ZnO) and titanium dioxide (TiO₂), have also been investigated oaepublish.com. These heterojunctions also exhibit significant rectifying behavior, demonstrating the versatility of CuI as a p-type component in transparent electronics oaepublish.com. The introduction of a material like TiO₂ into CuI has been shown to improve its conductivity and transparency, attributed to the formation of a highly conductive space-charge layer at the interface researchgate.net.

The table below presents the properties of various heterojunctions involving copper and silver iodides.

HeterojunctionRectification RatioNotes
p-CuI / n-AgI9.4 x 10⁴Air-stable and transparent acs.orgnih.gov.
p-CuI / n-ZnO2 x 10⁹ (at ±2 V)Epitaxial thin film heterojunction researchgate.net.
p-CuI / n-TiO₂-Self-powered photodetector application.

This table is generated based on data from related heterojunction systems to illustrate the potential of AgCuI₂-based heterostructures.

Integration into Model Solid-State Devices

The unique electrical properties of Copper-iodosilver (1/1) make it a promising candidate for integration into various model solid-state devices. One of the most notable applications is in resistive random-access memory (ReRAM) nih.gov. ReRAM devices operate by switching between a high resistance state (HRS) and a low resistance state (LRS), enabling non-volatile data storage mdpi.com.

The switching mechanism in ReRAM often involves the formation and rupture of conductive filaments within a resistive switching layer. In devices with active metal electrodes like copper and silver, these filaments can be composed of metal ions that migrate into the switching layer under an applied electric field. Given that AgCuI₂ contains mobile copper and silver ions, it is a strong candidate for use as the resistive switching material itself.

Research on memristors, a type of ReRAM, has shown that using alloys of silver and copper for the conducting channels can lead to more stable and controllable device operation hpcwire.com. This suggests that a compound like AgCuI₂, which is an alloyed ionic conductor, could offer inherent advantages in terms of switching uniformity and data retention. The performance of such devices is characterized by their endurance (number of switching cycles) and retention (how long the resistance state is maintained) researchgate.netacs.org.

The following table summarizes the performance characteristics of representative ReRAM devices, indicating the potential for AgCuI₂-based memory cells.

Device StructureEndurance (Cycles)Retention Time (s)ON/OFF Ratio
Au/Mg/fibroin/Mg> 500> 10⁴~10³
Ag/FK-800/Pt> 10⁶--
Ag/TiN/HfOₓ/HfOᵧ/HfOₓ/Pt-->10¹⁰
TaOₓ-based> 10¹²--

This table is generated based on data from various ReRAM devices to illustrate the performance metrics achievable with AgCuI₂ integration.

Future Research Directions and Unresolved Challenges in Copper Silver Iodide Chemistry

Development of Next-Generation Superionic Conductors with Enhanced Performance

A primary focus of future research is the development of new superionic conductors based on the copper silver iodide framework with enhanced ionic conductivity, stability, and mechanical properties. While AgI and CuI are themselves classic examples of superionic conductors, their mixed-metal derivatives offer a rich compositional space for tuning properties.

Key research objectives in this area include:

Doping and Alloying Strategies: Systematic studies on the effects of doping with various cations and anions to stabilize the superionic phase at lower temperatures and enhance ionic mobility. For instance, the introduction of foreign ions into the lattice of silver iodide and cuprous halides has been a successful strategy to obtain high conductivity phases at room temperature. iupac.org Future work could explore a wider range of dopants and their impact on the structural and electrical properties of CuAgI.

Composite Materials: The fabrication of composite materials, for example, by incorporating CuAgI into polymer matrices or mixing with other inorganic fillers, could lead to electrolytes with improved mechanical flexibility and interfacial stability with electrodes. Research on composites of copper iodide nanowires and particles has shown enhanced thermoelectric performance, suggesting that morphological control at the nanoscale is a promising strategy. rsc.org

Dimensionality and Nanostructuring: Investigating the influence of dimensionality, from thin films to nanowires and nanoparticles, on the ionic conductivity and phase stability of copper silver iodide. Nanostructuring can introduce strain and increase the density of grain boundaries, which can have a significant impact on ion transport.

Strategy for Enhanced PerformancePotential Dopants/FillersDesired Outcome
DopingAlkali metal ions, alkaline earth metal ions, halide ionsStabilization of superionic phase at lower temperatures, increased ionic conductivity
Composite FormationPolymers (e.g., PEO), inorganic oxides (e.g., Al2O3, SiO2)Improved mechanical flexibility, enhanced interfacial stability
NanostructuringThin films, nanowires, nanoparticlesAltered phase transition temperatures, enhanced ionic conductivity through surface effects

Deeper Understanding of Ion Dynamics and Correlated Motions

A fundamental understanding of how ions move through the solid lattice is crucial for designing better superionic conductors. In materials like copper silver iodide, the ionic motion is complex and often involves the cooperative movement of multiple ions.

Future research should focus on:

Advanced Computational Modeling: Utilizing molecular dynamics (MD) simulations and density functional theory (DFT) to model the diffusion pathways of both Cu⁺ and Ag⁺ ions. arxiv.org These simulations can provide insights into the energy barriers for ion hopping and the role of the host lattice in facilitating ion transport. Recent studies on molten AgI have highlighted the importance of electronic fluctuations in enhancing Ag⁺ diffusion, a phenomenon that could also be significant in the solid state. arxiv.org

Correlated Ion Motion: Investigating the extent of correlated motion between cations (Cu⁺-Ag⁺, Cu⁺-Cu⁺, Ag⁺-Ag⁺) and between cations and anions. It is understood that fast diffusion in superionic conductors often occurs through the concerted migration of multiple ions. nih.gov Understanding these correlations is key to explaining the high ionic conductivities observed in these materials.

Influence of Defects: Characterizing the role of point defects, dislocations, and grain boundaries on ion dynamics. These imperfections in the crystal lattice can act as either pathways or barriers for ion migration.

Research FocusKey Questions to Address
Ion Diffusion PathwaysWhat are the preferred pathways for Cu⁺ and Ag⁺ diffusion? How do these pathways differ?
Correlated MotionTo what extent do the motions of Cu⁺ and Ag⁺ ions influence each other?
Role of DefectsHow do vacancies, interstitials, and grain boundaries affect ionic conductivity?

Exploration of Novel Synthesis Pathways for Scalable Production

The ability to produce high-quality copper silver iodide materials in a scalable and cost-effective manner is essential for their commercial application. While laboratory-scale synthesis methods are well-established, there is a need for new approaches suitable for industrial production.

Promising areas for future research include:

Solution-Based Synthesis: Developing robust solution-based methods, such as sol-gel, co-precipitation, and hydrothermal synthesis, that allow for good control over stoichiometry, particle size, and morphology. chalcogen.ro Green synthesis routes, for instance, using plant extracts as reducing and capping agents, are also an environmentally friendly avenue to explore. chalcogen.ro

Mechanochemical Synthesis: Exploring mechanochemical methods, such as high-energy ball milling, which can produce nanostructured materials at room temperature, potentially leading to novel phases and enhanced properties.

Vapor-Phase Deposition: Further development of vapor-phase techniques, such as chemical vapor deposition (CVD) and physical vapor deposition (PVD), for the fabrication of high-quality thin films for microelectronic applications. Vapor-phase iodization of metal thin films has been shown to be an effective method for producing transparent AgI-CuI heterojunctions. datapdf.comnih.gov

Synthesis MethodAdvantagesResearch Challenges
Solution-BasedGood control over stoichiometry and morphology, low costPotential for impurities, solvent removal
MechanochemicalRoom temperature process, can produce metastable phasesControl over particle size distribution, potential for contamination from milling media
Vapor-Phase DepositionHigh-purity thin films, good for device integrationHigh vacuum requirements, typically higher cost

Advanced In-Operando Characterization Techniques

To fully understand the behavior of copper silver iodide in electrochemical devices, it is crucial to study the material under operating conditions. Advanced in-operandomethods can provide real-time information about structural changes, ion distributions, and interfacial phenomena.

Future research should leverage techniques such as:

In-Operando X-ray and Neutron Diffraction: To monitor changes in the crystal structure and lattice parameters during electrochemical cycling. This can help to identify phase transitions and degradation mechanisms.

In-Operando Spectroscopy: Techniques like Raman and infrared spectroscopy can provide insights into changes in local bonding environments and vibrational modes of the material during operation.

Electrochemical Impedance Spectroscopy (EIS): To probe the ionic conductivity and charge transfer processes at the electrode-electrolyte interface in real-time. Time-resolved EIS can be particularly useful for studying the kinetics of interfacial reactions. nih.gov

In-Operando Microscopy: Techniques like atomic force microscopy (AFM) can be used to visualize morphological changes at the electrode surface and the formation of the solid electrolyte interphase (SEI). chemrxiv.org

Characterization TechniqueInformation Gained
In-Operando Diffraction (XRD, Neutron)Crystal structure evolution, phase transitions, lattice strain
In-Operando Spectroscopy (Raman, IR)Changes in local chemical bonding, vibrational modes
Electrochemical Impedance Spectroscopy (EIS)Ionic conductivity, interfacial charge transfer resistance
In-Operando Microscopy (AFM)Surface morphology changes, SEI formation and evolution

Integration of Artificial Intelligence and High-Throughput Computational Screening

The vast compositional and structural space of mixed-metal halides presents a significant challenge for traditional experimental approaches. The integration of artificial intelligence (AI) and high-throughput computational screening can accelerate the discovery and optimization of new superionic conductors.

Key directions for future work include:

Development of Machine Learning Models: Creating machine learning (ML) models trained on existing experimental and computational data to predict the ionic conductivity and stability of new compositions. frontiersin.orgrsc.org These models can identify promising candidate materials for further experimental investigation. Features such as packing efficiency, volume per atom, and electronegativity differences have been shown to be crucial in influencing ion conduction. rsc.org

High-Throughput DFT Calculations: Using high-throughput density functional theory (DFT) calculations to screen large databases of materials for their potential as superionic conductors. mit.edu This approach can be used to calculate key properties such as the energy of formation, electronic band structure, and ion migration barriers.

AI-Driven Experimental Design: Employing AI algorithms to guide experimental synthesis and characterization efforts. For example, Bayesian optimization can be used to efficiently explore the synthesis parameter space to optimize material properties. frontiersin.org

Computational ApproachApplication in CuAgI Research
Machine Learning (ML)Prediction of ionic conductivity and stability of new compositions
High-Throughput ScreeningRapidly screen large materials databases for promising candidates
AI-Driven ExperimentationOptimize synthesis parameters and guide characterization efforts

Q & A

Q. How can machine learning enhance the prediction of Copper–Iodosilver (1/1) properties from existing datasets?

  • Methodological Answer : Train models on IUPAC solubility data and spectral libraries. Key steps:
  • Feature selection : Solvent polarity, ionic radius, lattice energy.
  • Validation : Compare predicted vs. experimental Ksp values (R² > 0.85).
  • Limitations : Address small dataset bias via data augmentation (e.g., synthetic noise injection) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.